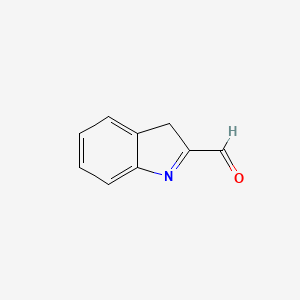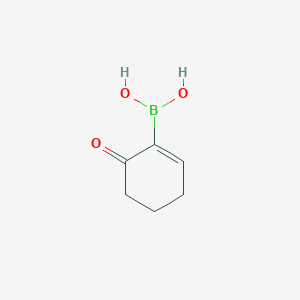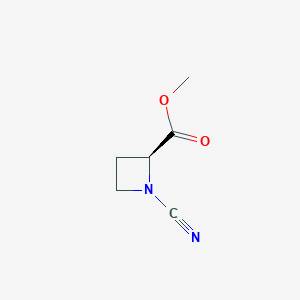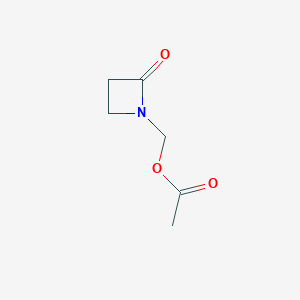
Methyl 3-(azetidin-3-yloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(azetidin-3-yloxy)propanoate: is an organic compound with the molecular formula C7H13NO3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(azetidin-3-yloxy)propanoate can be synthesized through the reaction of azetidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(azetidin-3-yloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(azetidin-3-yloxy)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-(azetidin-3-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azetidine moiety, which can interact with enzymes and receptors in biological systems. The azetidine ring is known to exhibit biological activity, potentially through the inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Methyl propanoate: An ester with a similar structure but without the azetidine ring.
Ethyl acetate: Another ester commonly used as a solvent with a simpler structure.
Methyl butyrate: An ester with a longer carbon chain but lacking the azetidine ring.
Uniqueness: Methyl 3-(azetidin-3-yloxy)propanoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 3-(azetidin-3-yloxy)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3 |
Clave InChI |
PTFGUNZEOFOCIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)





![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)


![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
